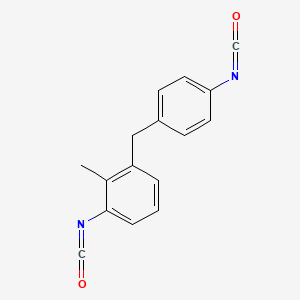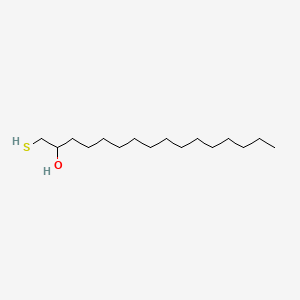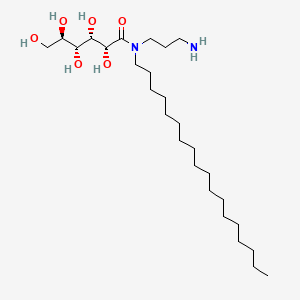
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: is a compound that belongs to the class of amides. It is synthesized by the reaction of octadecylamine with D-gluconic acid lactone, followed by the introduction of a 3-aminopropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis of Octadecylamine: Octadecylamine is prepared by the hydrogenation of octadecanitrile in the presence of a catalyst such as Raney nickel.
Formation of D-Gluconic Acid Lactone: D-gluconic acid lactone is obtained by the oxidation of glucose using bromine water or other oxidizing agents.
Reaction with Octadecylamine: The octadecylamine is reacted with D-gluconic acid lactone to form N-octadecyl-D-gluconamide.
Introduction of 3-Aminopropyl Group: The final step involves the reaction of N-octadecyl-D-gluconamide with 3-aminopropylamine under controlled conditions to yield N-(3-Aminopropyl)-N-octadecyl-D-gluconamide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.
化学反应分析
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a stabilizer for emulsions in chemical formulations.
Biology:
- Employed in the preparation of liposomes for drug delivery systems.
- Used in the synthesis of biocompatible materials for tissue engineering.
Medicine:
- Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
- Explored as a component in antimicrobial formulations.
Industry:
- Utilized in the formulation of personal care products such as shampoos and conditioners.
- Used as an additive in lubricants to improve their performance.
作用机制
Molecular Targets and Pathways: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, enhancing the permeability of cell membranes. This interaction facilitates the delivery of drugs or other molecules into cells. The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
相似化合物的比较
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain, leading to different surfactant properties.
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide: Another similar compound with a different alkyl chain length.
Uniqueness: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides optimal surfactant properties for various applications. Its ability to form stable emulsions and micelles makes it particularly valuable in drug delivery and industrial formulations.
属性
CAS 编号 |
93840-51-8 |
|---|---|
分子式 |
C27H56N2O6 |
分子量 |
504.7 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h23-26,30-34H,2-22,28H2,1H3/t23-,24-,25+,26-/m1/s1 |
InChI 键 |
ZZUMLEXOVKUJEV-FXSWLTOZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



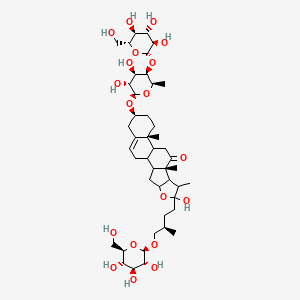
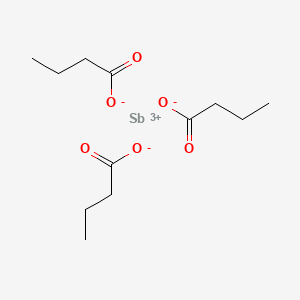
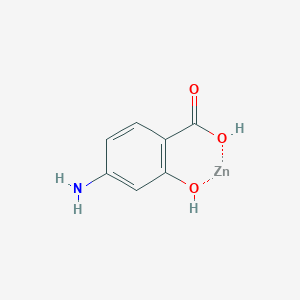
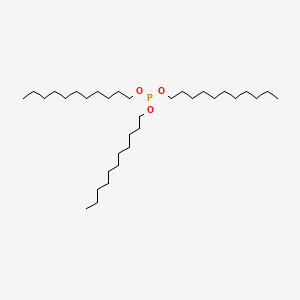
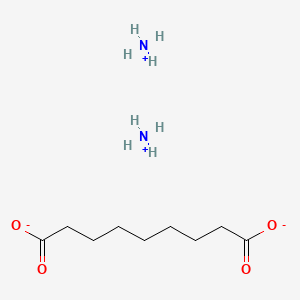

![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
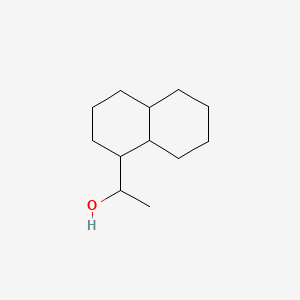
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)

